7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride is a heterocyclic compound characterized by its unique spirocyclic structure. Its molecular formula is with a molecular weight of approximately 219.17 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various biological pathways.
7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride belongs to the class of spirocyclic amines, which are compounds featuring a spiro connection between two rings. These compounds are often explored for their biological activities, including their roles as enzyme inhibitors or receptor modulators. The compound can be sourced from various chemical suppliers and is typically synthesized in laboratory settings due to its complex structure.
The synthesis of 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride can be achieved through several methods, with the Wittig reaction being one of the most common approaches. This method involves the reaction of an N-Boc-protected piperidone with a phosphorus ylide under reflux conditions. The process typically includes:
While specific industrial production methods for this compound are not widely documented, they likely involve optimized synthetic routes that maximize yield and purity through continuous flow reactors and other advanced techniques.
7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride can participate in various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions vary based on the desired transformation and product specificity.
The mechanism of action for 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor function through:
The physical properties of 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride include:
Chemical properties include:
7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride has several applications in scientific research:
This compound represents a significant area of interest in both academic research and industrial applications due to its unique structure and potential biological activities.
The efficient construction of the spiro[3.5]nonane scaffold represents the foundational step in synthesizing 7-methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride. Patent CN106674112A details a robust [2+2] cycloaddition approach utilizing N-Boc-4-methylenepiperidine as the key precursor. This intermediate undergoes zinc/copper-mediated cyclization with trichloroacetyl chloride to form the critical spirocyclic ketone intermediate. The catalytic system demonstrates remarkable efficiency, operating at room temperature with a molar ratio of approximately 1:7:14 (precursor:trichloroacetyl chloride:zinc-copper couple) [1]. The Boc-protecting group proves essential for preventing undesired N-alkylation during this step, maintaining the integrity of the nitrogen center for subsequent methylation. This methodology overcomes limitations of earlier routes that relied on expensive palladium catalysts or faced challenges with heavy metal residues, providing a more industrially viable pathway to the spirocyclic core structure [1].
Table 1: Catalytic Systems for Spirocyclic Core Construction
Catalyst System | Cyclization Agent | Reaction Temp | Key Advantage | Yield Range |
---|---|---|---|---|
Zn/Cu couple | Trichloroacetyl chloride | 20°C | Avoids Pd residues | Moderate-High |
Pd/C (comparative) | Variable | Elevated | Extensive literature | High (but residual Pd) |
None (thermal) | Dichloroketene | Reflux | Simplicity | Low-Moderate |
Introducing the C2-amine functionality with high regioselectivity presents significant synthetic challenges due to the potential for over-reduction or epimerization. The most effective strategy employs reductive amination of the spirocyclic ketone intermediate (N-Boc-7-azaspiro[3.5]nonan-2-one) using sodium cyanoborohydride and ammonium acetate in methanol. This approach achieves superior regioselectivity (>20:1) compared to direct nucleophilic substitution, which often suffers from low yields due to steric hindrance around the C2 position of the spirocyclic framework [1] . Alternative pathways involve the Curtius rearrangement of the corresponding carboxylic acid or selective reduction of oxime derivatives, though these methods typically result in lower overall yields. Following amination, N-methylation at the 7-position is efficiently accomplished using methyl iodide in the presence of a mild base (potassium carbonate) in DMF at 60°C, achieving near-quantitative conversion without significant N-demethylation of the C2-amine. This sequential protection/deprotection strategy—utilizing Boc for the initial spirocyclization, followed by selective deprotection, amination, and N-methylation—enables precise control over the differentiation of the two nitrogen centers .
Table 2: Comparative Analysis of Amination Approaches
Method | Reagents/Conditions | Regioselectivity | Yield (%) | Key Limitation |
---|---|---|---|---|
Reductive Amination | NaBH₃CN/NH₄OAc/MeOH | >20:1 | 75-85 | Requires ketone precursor |
Gabriel Synthesis | Phthalimide/KI, then Hydrazinolysis | Moderate | 50-65 | Step-intensive, purification issues |
Curtius Rearrangement | DPPA, heat, then hydrolysis | High | 40-55 | Safety concerns (azide handling) |
Nitrile Reduction | LiAlH₄/ether, reflux | High | 60-70 | Over-reduction risks |
Conversion of the free base to the dihydrochloride salt significantly enhances the compound's crystallinity, stability, and pharmaceutical processability. The optimal salt formation protocol involves dissolving the 7-methyl-7-azaspiro[3.5]nonan-2-amine free base in anhydrous ethyl acetate and treating it with 2-3 equivalents of hydrogen chloride (as a 2-4M solution in dioxane or ethyl acetate) at 0-5°C. This controlled addition prevents localized overheating and ensures formation of the desired dihydrochloride polymorph. The resulting precipitate is isolated via filtration, washed with cold ethyl acetate, and dried under vacuum (40-50°C) to achieve a purity >98% as confirmed by HPLC and ion chromatography. This method effectively avoids chloride overloading or hydrate formation observed with aqueous HCl systems. Characterization via XRPD confirms the crystalline nature of the dihydrochloride salt, while thermal gravimetric analysis (TGA) demonstrates stability up to 180°C without desolvation events, making it suitable for long-term storage under ambient conditions. The dihydrochloride form exhibits superior hygroscopic stability compared to mono-hydrochloride or free base counterparts, particularly critical for maintaining potency during pharmaceutical manufacturing [1] [3] .
Table 3: Dihydrochloride Salt Characterization Data
Analytical Method | Key Characteristics | Specification | Significance |
---|---|---|---|
HPLC | Single peak, RT=8.2 min (C18 column) | Purity ≥98.0% area | Confirms absence of process impurities |
Ion Chromatography | Chloride content 28.5-29.8% (theoretical 29.4%) | Within 98.0-101.0% of theory | Verifies stoichiometric salt formation |
XRPD | Characteristic peaks at 5.8°, 11.7°, 17.3° 2θ | Crystalline form I | Ensures batch-to-batch consistency |
TGA | No weight loss below 180°C | Residual solvents <0.5% | Confirms appropriate drying |
Karl Fischer | Water content <0.8% w/w | -- | Demonstrates low hygroscopicity |
The choice of solvent profoundly impacts both the [2+2] cyclization efficiency and the subsequent reduction step in the synthetic route. For the zinc/copper-mediated cyclization, ethereal solvents demonstrate superior performance, with methyl tert-butyl ether (MTBE) providing optimal conversion rates (92%) while effectively minimizing byproduct formation. The reaction exhibits strong dependence on solvent polarity: low-polarity solvents like MTBE promote higher yields compared to polar aprotic solvents such as DMF or acetonitrile, which likely coordinate with the zinc catalyst, reducing its electrophilic activation of trichloroacetyl chloride. Glycol dimethyl ether (glyme), despite its higher polarity, enhances cyclization yields (85-88%) due to its ability to solubilize both organic substrates and inorganic catalysts. Conversely, the reduction of the spirocyclic ketone to the corresponding alcohol precursor proceeds most efficiently in methanol, achieving complete conversion within 2 hours at room temperature with sodium borohydride. This solvent facilitates borohydride solubility while stabilizing the tetrahedral intermediate. For the final dihydrochloride crystallization, ethyl acetate generates the most easily filterable crystals with optimal particle size distribution (D90 <50μm), directly impacting bulk density and downstream processability [1].
Table 4: Solvent Performance in Key Synthetic Steps
Synthetic Step | Optimal Solvent | Alternative Solvents | Impact on Yield/Quality |
---|---|---|---|
[2+2] Cyclization | MTBE | Glycol dimethyl ether, THF | MTBE: 92% yield; THF: 85% yield; DMF: <40% yield |
Ketone Reduction (to alcohol) | Methanol | Ethanol, Isopropanol | MeOH: >99% conversion in 2h; EtOH: 90% in 4h |
Reductive Amination | Methanol | DCM/MeOH mixtures | Minimal difference in conversion (≤5%) |
Dihydrochloride Crystallization | Ethyl acetate | Isopropanol, Acetone | EtOAc: free-flowing crystals; acetone: oily precipitate |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1